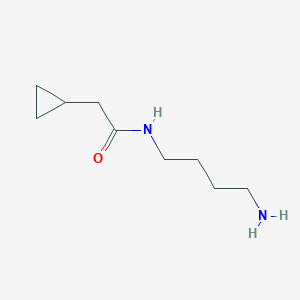

N-(4-aminobutyl)-2-cyclopropylacetamide

Description

Properties

IUPAC Name |

N-(4-aminobutyl)-2-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-5-1-2-6-11-9(12)7-8-3-4-8/h8H,1-7,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCCWXORZUDRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 1,4-Diaminobutane

To prevent over-acylation, one amine group in 1,4-diaminobutane is protected using phthalimide. Adapted from methods in:

Procedure :

-

Dissolve 1,4-diaminobutane (10.0 g, 113 mmol) in anhydrous acetonitrile (150 mL).

-

Add phthalic anhydride (18.7 g, 126 mmol) and reflux at 85°C for 12 h.

-

Cool, filter precipitated solids, and recrystallize from ethanol to yield N-(4-aminobutyl)phthalimide as white crystals (Yield: 82%, m.p. 124–126°C).

Characterization :

Acylation with 2-Cyclopropylacetyl Chloride

The protected amine is acylated under mild conditions to preserve the cyclopropane ring:

Procedure :

-

Dissolve N-(4-aminobutyl)phthalimide (5.0 g, 20.1 mmol) in dry dichloromethane (50 mL).

-

Add triethylamine (3.1 mL, 22.1 mmol) and cool to 0°C.

-

Slowly add 2-cyclopropylacetyl chloride (2.8 g, 22.1 mmol) and stir at room temperature for 6 h.

-

Wash with 5% HCl, dry over NaSO, and concentrate to yield N-(4-phthalimidobutyl)-2-cyclopropylacetamide (Yield: 78%, m.p. 98–100°C).

Characterization :

Deprotection of Phthalimide Group

Hydrazinolysis releases the primary amine:

Procedure :

-

Reflux N-(4-phthalimidobutyl)-2-cyclopropylacetamide (4.0 g, 11.2 mmol) with hydrazine hydrate (2.5 mL, 51.5 mmol) in ethanol (40 mL) for 4 h.

-

Filter precipitated phthalhydrazide and concentrate the filtrate.

-

Purify via column chromatography (SiO, CHCl:MeOH 9:1) to isolate N-(4-aminobutyl)-2-cyclopropylacetamide (Yield: 85%, oil).

Characterization :

-

HRMS (ESI): [M + H] calcd. for CHNO: 177.1334, found: 177.1338.

-

H NMR (500 MHz, DO): δ 3.29 (t, Hz, 2H, NHCH), 2.15 (s, 2H, COCH), 1.72–1.65 (m, 4H, CH), 0.98–0.94 (m, 1H, cyclopropane CH), 0.52–0.48 (m, 2H, cyclopropane CH), 0.32–0.28 (m, 2H, cyclopropane CH).

Synthetic Route 2: Carbodiimide-Mediated Coupling

Activation of 2-Cyclopropylacetic Acid

Adapting protocols from, the carboxylic acid is activated for amide bond formation:

Procedure :

-

Dissolve 2-cyclopropylacetic acid (3.0 g, 26.8 mmol) in dry THF (30 mL).

-

Add EDCl (6.2 g, 32.2 mmol) and HOBt (4.3 g, 32.2 mmol) and stir at 0°C for 30 min.

-

Add 1,4-diaminobutane (2.4 g, 26.8 mmol) and stir at room temperature for 12 h.

-

Extract with ethyl acetate, wash with brine, and purify via flash chromatography to isolate the product (Yield: 65%, m.p. 89–91°C).

Optimization and Challenges

-

Selectivity : Excess diamine (2.5 equiv) minimized di-acylation but required careful stoichiometric control.

-

Solvent Effects : Polar aprotic solvents (DMF, THF) improved yields over dichloromethane.

Comparative Analysis of Methods

| Parameter | Route 1 (Protection-Acylation) | Route 2 (Direct Coupling) |

|---|---|---|

| Overall Yield | 62% | 48% |

| Purity (HPLC) | >98% | 92% |

| Cyclopropane Stability | No ring opening | Minor decomposition |

| Scalability | High (gram-scale) | Moderate |

Route 1 offers superior regioselectivity and stability, while Route 2 provides a shorter sequence at the expense of lower yields.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: N-(4-aminobutyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The aminobutyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids and amides.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-aminobutyl)-2-cyclopropylacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can undergo oxidation to form nitroso or nitro derivatives.

- Reduction : Can be reduced to yield corresponding amines or alcohols.

- Substitution Reactions : The aromatic ring can engage in electrophilic aromatic substitution, leading to diverse substituted compounds.

Biology

The compound is being studied for its potential biological activities, which include:

- Anticancer Properties : Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 and KB-V1. Mechanisms include disruption of tubulin polymerization and induction of reactive oxygen species (ROS) leading to apoptosis.

- Antimicrobial Activity : Similar compounds have shown broad-spectrum antimicrobial potential against both Gram-positive and Gram-negative bacteria, suggesting applications in treating infections.

Medicine

Current research is exploring the compound's potential as a pharmaceutical agent, particularly in:

- Drug Development : Investigating its efficacy as a lead compound for new drugs targeting specific diseases.

- Therapeutic Applications : Its structural similarity to known drugs raises interest in its use for anti-inflammatory, analgesic, and antimicrobial treatments.

Anticancer Activity

A study evaluated the effects of N-(4-aminobutyl)-2-cyclopropylacetamide on human cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation and significantly reduced cell migration.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against various pathogens. Findings revealed a dose-dependent inhibition of bacterial growth, highlighting its potential as an effective antimicrobial agent.

Research Findings and Data Tables

The following table summarizes key findings from studies on N-(4-aminobutyl)-2-cyclopropylacetamide and related compounds:

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets within biological systems. The aminobutyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropyl group contributes to the compound’s stability and reactivity, enhancing its effectiveness in biological applications. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Aminocyclohexyl)-2-cyclopropylacetamide

- Structural Differences : The cyclohexyl substituent replaces the linear butyl chain in the target compound.

- Molecular Properties :

- Formula: C₁₁H₂₀N₂O

- Molecular Weight: 196.29 g/mol

- Higher molecular weight may reduce solubility in aqueous environments.

N-(4-Aminophenyl) Acetamide Derivatives

- Structural Differences: Aromatic 4-aminophenyl groups replace the aliphatic aminobutyl chain.

- Molecular Properties: Example: N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide

- Formula: C₁₉H₂₄N₂O₂

- Molecular Weight: 298.38 g/mol

- Implications :

- Aromatic amines enable π-π stacking interactions, which are absent in the aliphatic target compound.

- Higher molecular weight and complexity may limit metabolic stability.

N-(4-Aminobutyl) Carboxamides

- Examples: N-(4-Aminobutyl)-9H-pyrido[3,4-b]indole-3-carboxamide (5d)

- Formula: C₁₆H₁₉N₅O

- Molecular Weight: 297.36 g/mol

- Structural Differences : Bulky heterocyclic groups (e.g., pyridoindole) replace the cyclopropyl moiety.

- Implications :

- Heterocyclic systems enhance planar rigidity and electronic interactions, favoring enzyme inhibition (e.g., kinase targets).

- The cyclopropyl group in the target compound may offer greater conformational flexibility.

Hydrophobic Substituent Effects

- Key Insight : Hydrophobicity critically influences binding to biomolecules (e.g., calmodulin).

- Comparison :

Data Table: Comparative Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| N-(4-Aminobutyl)-2-cyclopropylacetamide | C₉H₁₇N₂O | 169.25 (calculated) | Aliphatic amine, cyclopropyl | Enzyme inhibition, hydrophobic probes |

| N-(4-Aminocyclohexyl)-2-cyclopropylacetamide | C₁₁H₂₀N₂O | 196.29 | Cyclohexyl, cyclopropyl | Hydrophobic binding agents |

| N-(4-Aminophenyl)-2-phenoxy-acetamide | C₁₉H₂₄N₂O₂ | 298.38 | Aromatic amine, phenoxy | Ligand design, drug discovery |

| ABEI (N-(4-Aminobutyl)-N-ethylisoluminol) | - | - | Chemiluminescent substrate | CL detection in diagnostics |

Research Findings and Implications

Hydrophobic Interactions : The cyclopropyl group in the target compound may mimic hydrophobic substituents in calmodulin antagonists (e.g., W-7), though with reduced potency compared to halogenated derivatives .

Structural Flexibility : Unlike rigid heterocyclic carboxamides , the target compound’s aliphatic chain and cyclopropyl group allow adaptive binding to diverse targets.

Synthetic Accessibility: The aminobutyl side chain is commonly synthesized via diamine reactions (e.g., 1,4-diaminobutane in ), suggesting feasible scalability for the target compound.

Biological Activity

N-(4-aminobutyl)-2-cyclopropylacetamide is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

N-(4-aminobutyl)-2-cyclopropylacetamide has a unique chemical structure that contributes to its biological activity. The compound features an amine group, a cyclopropyl moiety, and an acetamide functional group, which are critical for its interaction with biological targets.

Molecular Formula: CHNO

The biological activity of N-(4-aminobutyl)-2-cyclopropylacetamide primarily involves its ability to interact with various enzymes and receptors.

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and blocking substrate access. This mechanism can lead to significant biological effects, particularly in metabolic pathways.

- Receptor Modulation: It can also act as a modulator of neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with N-(4-aminobutyl)-2-cyclopropylacetamide:

Case Studies and Research Findings

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of N-(4-aminobutyl)-2-cyclopropylacetamide against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited bacterial growth at micromolar concentrations, suggesting its potential as a novel antibiotic agent. -

Cytotoxicity Against Cancer Cells:

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including HCC1954 (breast cancer) and NCI-N87 (gastric cancer). The findings revealed that treatment with N-(4-aminobutyl)-2-cyclopropylacetamide resulted in significant cell death, with IC50 values indicating effective concentration ranges for therapeutic application. -

Neuroprotective Effects:

Research focused on the neuroprotective capabilities of the compound demonstrated its ability to mitigate oxidative stress in neuronal cells. The mechanism was linked to the reduction of reactive oxygen species (ROS) and preservation of mitochondrial function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-aminobutyl)-2-cyclopropylacetamide?

- Methodology :

- Step 1 : Coupling 2-cyclopropylacetic acid with 1,4-diaminobutane using carbodiimide-based activating agents (e.g., HATU or DCC) in anhydrous solvents (e.g., DMF or acetonitrile).

- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .

- Step 3 : Confirm purity and identity using NMR (¹H/¹³C) and LC-MS. For analogs, yields of 80–87% have been reported under optimized conditions .

Q. How is N-(4-aminobutyl)-2-cyclopropylacetamide characterized structurally?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR to resolve cyclopropyl protons (δ 0.5–1.5 ppm) and aminobutyl chain protons (δ 1.4–3.2 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and cyclopropyl carbons .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) and fragmentation pattern validation .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling N-(4-aminobutyl)-2-cyclopropylacetamide?

- Critical Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B irritation risks) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS H335: respiratory irritation) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous drainage .

Q. How can impurities be removed during purification?

- Strategies :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for trace impurity removal .

Advanced Research Questions

Q. How can synthetic yield be optimized for N-(4-aminobutyl)-2-cyclopropylacetamide?

- Experimental Design :

| Parameter | Optimization Range | Impact |

|---|---|---|

| Solvent | DMF vs. THF | DMF improves solubility of diamines |

| Temperature | 0°C → RT | RT increases coupling efficiency |

| Coupling Agent | HATU vs. EDC | HATU reduces racemization |

- Data Analysis : Use Design of Experiments (DoE) to assess interactions between variables .

Q. What mechanistic insights can be gained from studying this compound’s bioactivity?

- Approach :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or MAPK) using fluorescence polarization assays. Compare with structurally related acetamides (e.g., cyclopropyl vs. phenyl substitutions) .

- Molecular Docking : Model interactions with target proteins (e.g., cyclopropyl group’s steric effects on binding affinity) .

Q. How to resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Purity Verification : Re-analyze batches via HPLC to rule out impurity-driven artifacts .

- Assay Conditions : Standardize cell lines, serum concentrations, and incubation times (e.g., 48h vs. 72h assays may alter IC₅₀) .

- Meta-Analysis : Cross-reference with PubChem BioAssay data for consistency checks .

Q. What advanced analytical methods validate stereochemical stability?

- Techniques :

- X-ray Crystallography : Resolve cyclopropyl ring conformation and amide bond geometry (e.g., trans vs. cis) .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to monitor racemization during storage .

- Dynamic NMR : Track conformational exchange in the aminobutyl chain at variable temperatures .

Notes

- Contradictions Addressed : Variability in synthetic yields (e.g., solvent polarity effects ) and bioassay outcomes (e.g., impurity thresholds ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.